4-[(3-Ethoxyphenoxy)methyl]piperidine

Sigma-1 Receptor Radioligand Binding CNS Disorders

Procure batch-tested 4-[(3-Ethoxyphenoxy)methyl]piperidine to ensure assay reproducibility. Its unique 3-ethoxy substitution profile provides a distinct dual-binding affinity (σ1 Ki=46.5 nM, σ2 Ki=90 nM) that generic phenoxyalkylpiperidine analogs cannot replicate. Using an unverified scaffold risks shifting receptor subtype selectivity by orders of magnitude, invalidating SAR data and CNS target validation studies. Secure a characterized reference ligand with defined pKa (10.37) and density (1.012 g/cm³) to serve as a reliable internal standard in competitive binding assays and analytical method development.

Molecular Formula C14H21NO2
Molecular Weight 235.32 g/mol
CAS No. 946725-53-7
Cat. No. B3172338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(3-Ethoxyphenoxy)methyl]piperidine
CAS946725-53-7
Molecular FormulaC14H21NO2
Molecular Weight235.32 g/mol
Structural Identifiers
SMILESCCOC1=CC(=CC=C1)OCC2CCNCC2
InChIInChI=1S/C14H21NO2/c1-2-16-13-4-3-5-14(10-13)17-11-12-6-8-15-9-7-12/h3-5,10,12,15H,2,6-9,11H2,1H3
InChIKeyBAFLRVFINJYFBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-[(3-Ethoxyphenoxy)methyl]piperidine (CAS 946725-53-7): A Differentiated Sigma Receptor Ligand for CNS Research


4-[(3-Ethoxyphenoxy)methyl]piperidine is a synthetic piperidine derivative characterized by a 3-ethoxyphenoxy methyl substitution at the 4-position of the piperidine ring . This compound has been identified and characterized as a ligand for sigma receptors, demonstrating measurable affinity for both the sigma-1 (σ1) and sigma-2 (σ2) receptor subtypes [1]. Its structure contains the fundamental pharmacophore for sigma receptor binding—a basic nitrogen flanked by hydrophobic regions—while the specific 3-ethoxy substitution pattern on the phenyl ring provides a distinct chemical and biological profile within the broader class of phenoxyalkylpiperidines.

Why 4-[(3-Ethoxyphenoxy)methyl]piperidine Cannot Be Replaced by Other Piperidine Derivatives


The pharmacological activity of piperidine derivatives is exquisitely sensitive to minor structural modifications, making generic substitution a significant risk in research and development. While all compounds in the phenoxyalkylpiperidine class share a common scaffold, variations in the substitution pattern on the phenyl ring (e.g., 3-ethoxy vs. 4-chloro or 4-methoxy) and the alkyl linker length dictate not only binding affinity but also receptor subtype selectivity and functional activity [1]. For instance, small changes can shift a ligand's profile from sigma-1 agonism to antagonism or alter its selectivity ratio by orders of magnitude [2]. Therefore, using an unverified analog would introduce uncontrolled variables, rendering data incomparable and potentially invalidating an entire study, as the specific affinity, selectivity, and physicochemical properties of 4-[(3-Ethoxyphenoxy)methyl]piperidine are unique to its exact molecular structure.

Quantitative Differentiation of 4-[(3-Ethoxyphenoxy)methyl]piperidine: Binding Affinity and Selectivity Data


Sigma-1 Receptor Binding Affinity: A Defined Intermediate Profile

4-[(3-Ethoxyphenoxy)methyl]piperidine exhibits a sigma-1 (σ1) receptor binding affinity (Ki) of 46.5 nM, as determined by the displacement of [3H]pentazocine [1]. This places its affinity in a quantifiable intermediate range compared to other well-characterized ligands. It is 21-fold less potent than the high-affinity σ1 agonist PRE-084 (Ki = 2.2 nM) , yet it is within the same order of magnitude as the clinically investigated σ1 agonist cutamesine (SA4503, Ki ~17 nM) [2]. This profile is distinct from subnanomolar affinity phenoxyalkylpiperidines described in recent literature [3].

Sigma-1 Receptor Radioligand Binding CNS Disorders

Sigma-2 Receptor Binding Affinity and Subtype Selectivity Profile

The compound demonstrates a sigma-2 (σ2) receptor binding affinity (Ki) of 90 nM in rat PC12 cells [1]. This results in a σ1/σ2 selectivity ratio of approximately 1.9 (90 nM / 46.5 nM). This contrasts with the highly σ1-selective agonist PRE-084, which has a selectivity ratio of nearly 6,000 (σ2 Ki = 13,091 nM / σ1 Ki = 2.2 nM) , and with some leads that show subnanomolar σ1 affinity but only 10- to 20-fold selectivity over σ2 [2]. The modest selectivity of this compound places it among the majority of sigma ligands that bind both subtypes, as opposed to being a subtype-selective tool [3].

Sigma-2 Receptor TMEM97 Receptor Selectivity

Distinct Chemical Structure and Physicochemical Properties

The compound is defined by a 3-ethoxyphenoxy substituent at the 4-position of the piperidine ring . This specific regiochemistry distinguishes it from potent leads like 1-[ω-(4-chlorophenoxy)ethyl]-4-methylpiperidine (1a) and 1-[ω-(4-methoxyphenoxy)ethyl]-4-methylpiperidine (1b), which feature 4-substitution on the phenyl ring [1]. It also differs from the 4-chlorophenyl analog 4-[(4-chlorophenoxy)methyl]piperidine . Furthermore, it has a predicted pKa of 10.37, which is typical for a secondary amine in a piperidine ring, and a predicted density of 1.012 g/cm³ .

SAR Analysis Physicochemical Properties Medicinal Chemistry

Validated Research Applications for 4-[(3-Ethoxyphenoxy)methyl]piperidine


Sigma-1 and Sigma-2 Receptor Pharmacology Studies

Use as a reference ligand in competitive binding assays to define the pharmacological profile of novel sigma receptor ligands. Its defined dual-binding affinity (σ1 Ki = 46.5 nM, σ2 Ki = 90 nM) makes it an ideal control for establishing assay sensitivity and dynamic range, particularly when evaluating compounds that may have moderate affinity for both receptor subtypes [1]. It serves as a bridge between high-affinity selective probes like PRE-084 and the broader class of non-selective sigma binders .

Structure-Activity Relationship (SAR) Exploration

Employ this compound as a core scaffold or a comparator in medicinal chemistry campaigns aimed at developing new sigma receptor modulators. By comparing its activity to that of analogs with different phenyl ring substitutions (e.g., 4-chloro, 4-methoxy) or alkyl linkers, researchers can quantitatively map the contributions of these structural features to binding affinity and subtype selectivity [2]. Its unique 3-ethoxy substitution pattern provides a critical data point for building predictive SAR models .

CNS Disease Target Validation and Tool Compound Development

Utilize in preclinical studies investigating the role of sigma receptors in central nervous system (CNS) disorders. Given its moderate affinity and dual σ1/σ2 binding profile, this compound is a suitable starting point for developing new pharmacological tools. It can be used to probe the phenotypic consequences of simultaneous modulation of both sigma receptor subtypes in models of neuroprotection, cognition, or pain, an area where the optimal selectivity profile remains an open question [1].

Analytical Chemistry and Method Development

Use as a reference standard in analytical method development and validation, such as for HPLC or LC-MS, due to its well-defined chemical structure and distinct physicochemical properties (predicted pKa = 10.37, density = 1.012 g/cm³) . Its unique retention time and mass spectral signature can serve as a reliable marker for quality control, purity analysis, and stability studies of piperidine-containing research materials.

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